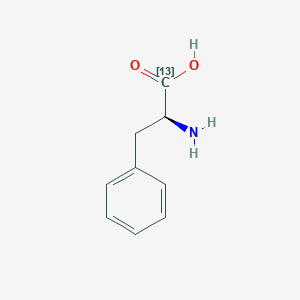

L-Phenylalanine-1-13C

Description

Conceptual Framework of Stable Isotope Tracing in Biological Systems

Stable isotope tracing is a powerful technique used to follow the metabolic fate of molecules within a biological system. nih.gov The core principle involves introducing a compound labeled with a rare, non-radioactive isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), into the system. nih.gov These labeled molecules, or tracers, are chemically identical to their unlabeled counterparts and participate in the same biochemical reactions. nih.gov

By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can distinguish between the labeled and unlabeled molecules. nih.gov This allows for the precise tracking of the tracer as it is incorporated into various metabolites, providing a dynamic picture of metabolic pathways and fluxes. nih.govwjgnet.com The extent of isotopic enrichment in different molecules over time reveals the rates of synthesis, breakdown, and conversion of metabolites, offering a quantitative understanding of metabolic processes. wjgnet.comkarger.com

Significance of 13C Labeling at the Carboxyl Position for Metabolic Inquiry

Labeling L-phenylalanine at the carboxyl (-COOH) position with ¹³C (L-Phenylalanine-1-¹³C) offers a distinct advantage for specific metabolic investigations. When this labeled amino acid is metabolized, the ¹³C can have several fates. A key pathway for phenylalanine is its oxidation. During this process, the carboxyl group is removed and released as carbon dioxide (CO₂). If the carboxyl carbon is ¹³C, the exhaled CO₂ will be enriched with this heavy isotope, appearing as ¹³CO₂. nih.govresearchgate.net

This specific labeling allows for the direct measurement of the rate of phenylalanine oxidation through breath tests. plos.org By collecting and analyzing exhaled breath for the ratio of ¹³CO₂ to ¹²CO₂, researchers can quantify the whole-body oxidation of phenylalanine. This has proven particularly valuable in assessing liver function, as the primary site of phenylalanine oxidation is the liver. physiology.orgresearchgate.net Furthermore, this method is instrumental in determining dietary amino acid requirements.

Evolution of Stable Isotope Methodology in Amino Acid and Protein Research

The application of stable isotopes in the study of amino acid and protein metabolism has evolved significantly over the past decades. Early studies laid the groundwork for using labeled compounds to understand protein turnover. The development of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) provided the necessary sensitivity and precision to measure isotopic enrichment in biological samples. karger.com

Initially, research focused on whole-body protein turnover. However, advancements in techniques have allowed for more detailed investigations into the synthesis rates of specific proteins in various tissues. karger.com The use of primed, constant infusions of labeled amino acids, such as L-Phenylalanine-1-¹³C, became a gold-standard method to study muscle protein synthesis and other dynamic processes. karger.com More recent developments include the use of multiply-labeled amino acids, which enhance the signal and allow for the study of proteins with slower turnover rates. karger.com The integration of stable isotope tracing with other "omics" technologies continues to provide a more holistic understanding of metabolic regulation.

Research Findings and Data

The application of L-Phenylalanine-1-¹³C has generated a wealth of quantitative data, enabling a deeper understanding of amino acid metabolism in various physiological and pathological states.

Phenylalanine Oxidation Rates and Requirements

The Indicator Amino Acid Oxidation (IAAO) method, often employing L-[1-¹³C]phenylalanine, has been pivotal in determining indispensable amino acid requirements. The principle is that when an essential amino acid is deficient in the diet, other amino acids, including the labeled indicator amino acid, are oxidized. Once the requirement for the deficient amino acid is met, the oxidation of the indicator amino acid decreases.

L-Phenylalanine-1-¹³C Breath Test in Liver Disease

The L-[1-¹³C]phenylalanine breath test (¹³C-PheBT) is a non-invasive method to assess hepatic function. The liver is the primary site of phenylalanine hydroxylation, the rate-limiting step in its oxidation. In individuals with liver disease, this metabolic capacity is diminished, leading to a lower rate of ¹³CO₂ exhalation.

Muscle Protein Synthesis and Phenylalanine Utilization

Stable isotope tracers like L-Phenylalanine-1-¹³C are instrumental in measuring the fractional synthesis rate (FSR) of proteins, particularly in muscle tissue. These studies provide insights into the anabolic response to stimuli such as nutrition and exercise.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-phenyl(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-DMSOPOIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583968 | |

| Record name | L-(~13~C)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81201-86-7 | |

| Record name | L-(~13~C)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Frameworks Employing L Phenylalanine 1 13c

Stable Isotope Tracer Administration Protocols

The administration of L-Phenylalanine-1-13C is meticulously controlled to achieve a state of isotopic equilibrium, enabling the calculation of amino acid kinetics. The choice of administration protocol is critical and depends on the specific research question, the metabolic state being investigated (e.g., fasting or fed), and the desired level of invasiveness.

Primed Continuous Infusion Strategies

Primed continuous intravenous infusion is a widely employed technique to study amino acid metabolism. This method involves administering a larger initial dose of the tracer, known as a priming dose, followed by a continuous infusion at a lower, constant rate. The priming dose rapidly brings the isotopic enrichment of the plasma amino acid pool to a level close to the expected steady-state enrichment, while the continuous infusion maintains this plateau.

This strategy is crucial for accurately determining amino acid flux because it helps to achieve a stable isotopic enrichment in the plasma, which is a prerequisite for the application of steady-state kinetic models. nih.gov Studies have utilized primed continuous intravenous infusions of L-[ring-²H₅]phenylalanine alongside L-[1-¹³C]tyrosine to simultaneously measure the turnover rates of both phenylalanine and tyrosine, as well as the conversion rate of phenylalanine to tyrosine. nih.gov The achievement of an isotopic steady state in plasma allows for reliable calculations of whole-body protein breakdown and synthesis.

Oral Administration Protocols

Oral administration of this compound offers a less invasive alternative to intravenous infusion and is particularly useful in settings where intravenous access is challenging, such as in pediatric studies. physiology.org Similar to intravenous methods, oral protocols can also employ a priming dose to expedite the attainment of isotopic steady state in plasma, expired CO₂, and urine. physiology.org

Research has demonstrated that a primed, continuous oral infusion of L-[1-¹³C]phenylalanine can achieve an isotopic plateau within 120 minutes, enabling the determination of amino acid flux and oxidation. physiology.org Comparisons between oral and intravenous tracer administration have shown that estimates of daily phenylalanine oxidation and hydroxylation rates can be significantly higher with oral tracers. nih.gov This highlights the importance of considering the route of administration when interpreting kinetic data, as it can influence the metabolic fate of the tracer.

Mixed-Meal and Fasting-Fed Study Designs

The metabolic state of the subject profoundly influences protein and amino acid kinetics. Therefore, studies employing this compound are often designed to investigate metabolism in both the post-absorptive (fasting) and post-prandial (fed) states.

Fasting-state studies typically involve an overnight fast to establish a baseline metabolic state. In contrast, fed-state studies or mixed-meal designs involve the ingestion of a standardized meal or specific nutrients alongside the tracer administration. For instance, studies have used hourly meals to establish steady-state fed conditions before and during the tracer infusion. physiology.org Other protocols have involved a 12-hour fast followed by a 12-hour fed period during a continuous 24-hour tracer infusion to capture diurnal variations in protein metabolism. nih.gov These designs allow researchers to assess the anabolic response to feeding and the impact of different dietary compositions on protein synthesis and breakdown. In some protocols, L-[1-¹³C]phenylalanine is mixed with a liquid meal to trace the metabolic fate of dietary phenylalanine. nih.gov

Whole-Body Tracer Kinetic Modeling and Analysis

The data obtained from this compound tracer studies are analyzed using mathematical models to derive quantitative estimates of key metabolic processes. These models range from simple non-compartmental approaches to more complex multi-compartmental models that provide a more detailed physiological interpretation.

Compartmental Models for Phenylalanine Kinetics

Compartmental models are mathematical constructs that represent the body as a series of interconnected compartments, through which the tracer and its metabolites move. These models are essential for analyzing the dynamic data from tracer experiments to estimate fluxes between different metabolic pools.

A four-compartment model has been developed to describe the kinetics of phenylalanine and its conversion to tyrosine. physiology.orgnih.gov This model typically includes compartments representing the plasma, the intracellular space, and protein-bound amino acids. By fitting the model to the time course of isotopic enrichments in plasma following the administration of labeled phenylalanine and tyrosine, researchers can estimate various kinetic parameters. physiology.org These models can provide estimates for the flux of phenylalanine to tyrosine, protein breakdown flux, and net protein breakdown. physiology.org While powerful, these models can be complex and may require assumptions to ensure that all parameters are uniquely identifiable. physiology.org

| Compartmental Model Parameter | Description | Typical Unit of Measurement |

| Phenylalanine Flux | The rate of appearance of phenylalanine into the plasma pool. | µmol·kg⁻¹·h⁻¹ |

| Tyrosine Flux | The rate of appearance of tyrosine into the plasma pool. | µmol·kg⁻¹·h⁻¹ |

| Phenylalanine Hydroxylation | The rate of conversion of phenylalanine to tyrosine. | µmol·kg⁻¹·h⁻¹ |

| Protein Synthesis | The rate of incorporation of phenylalanine into protein. | µmol·kg⁻¹·h⁻¹ |

| Protein Breakdown | The rate of release of phenylalanine from protein. | µmol·kg⁻¹·h⁻¹ |

This table provides an overview of key parameters derived from compartmental models using this compound.

Determination of Phenylalanine Flux and Turnover

Phenylalanine flux, or turnover, represents the rate at which phenylalanine enters the free amino acid pool in the plasma. In the post-absorptive state, this is primarily due to protein breakdown. The flux is calculated from the dilution of the infused this compound tracer in the plasma at isotopic steady state.

The primary metabolic fates of phenylalanine are incorporation into protein (protein synthesis) and hydroxylation to tyrosine. The rate of whole-body protein synthesis can be estimated by subtracting the rate of phenylalanine oxidation from the total phenylalanine flux. The rate of phenylalanine conversion to tyrosine (hydroxylation) can be determined by measuring the appearance of the ¹³C label in plasma tyrosine when L-[1-¹³C]phenylalanine is used as the tracer, in conjunction with a separate tracer for tyrosine kinetics. nih.gov Phenylalanine oxidation can be quantified by measuring the rate of ¹³CO₂ excretion in the breath, which arises from the decarboxylation of the ¹³C-labeled carboxyl group of this compound during its metabolism. nih.gov

| Kinetic Parameter | Method of Determination | Tracer(s) Used | Key Measurement |

| Phenylalanine Flux | Isotope Dilution | This compound | Plasma enrichment of this compound |

| Phenylalanine Hydroxylation | Tracer Conversion | This compound and a labeled Tyrosine | Plasma enrichment of ¹³C-Tyrosine |

| Phenylalanine Oxidation | ¹³CO₂ Excretion | This compound | Rate of ¹³CO₂ in expired air |

| Whole-Body Protein Synthesis | Calculation | This compound | (Phenylalanine Flux) - (Phenylalanine Oxidation) |

| Whole-Body Protein Breakdown | Isotope Dilution | This compound | Phenylalanine Flux (in a fasted state) |

This table summarizes the methods for determining key kinetic parameters of phenylalanine metabolism using this compound.

13C Metabolic Flux Analysis (13C-MFA)

Principles and Applications of 13C-MFA

Principles of 13C-MFA

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. benthamdirect.comcortecnet.com The fundamental principle of 13C-MFA involves introducing a substrate labeled with a stable isotope, Carbon-13 (¹³C), into a biological system. numberanalytics.com This labeled substrate, often referred to as a tracer, is taken up by cells and metabolized, leading to the incorporation of the ¹³C atoms into various downstream metabolites. numberanalytics.comresearchgate.net

The distribution of these ¹³C isotopes across the metabolic network is not random; it is directly dependent on the activities of the metabolic pathways. nih.gov By measuring the specific patterns of ¹³C labeling in key metabolites, typically protein-bound amino acids or other metabolic intermediates, researchers can deduce the relative fluxes through different intersecting pathways. benthamdirect.comnumberanalytics.com This is because different pathways will result in unique isotopic labeling patterns in the final products. researchgate.net

The core of 13C-MFA relies on three main components:

Isotope Labeling Experiment: Culturing cells in a defined medium containing a ¹³C-labeled substrate until they reach an isotopic and metabolic steady state. benthamdirect.comnih.gov

Analytical Measurement: Precisely measuring the ¹³C labeling patterns (mass isotopomer distributions) of metabolites using analytical techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. numberanalytics.comresearchgate.net

Computational Modeling: Using mathematical models and algorithms to calculate the intracellular fluxes that best explain the experimentally measured labeling patterns. benthamdirect.comnih.gov

This methodology allows for the quantitative analysis of cellular metabolism, providing a detailed snapshot of the physiological state of the cell. oup.com

Applications of 13C-MFA

The ability to quantify metabolic fluxes makes 13C-MFA an indispensable tool in various fields of biological and biomedical research.

Metabolic Engineering and Biotechnology: 13C-MFA is widely used to identify metabolic bottlenecks in the production of valuable biochemicals by microorganisms. nih.gov For instance, it has been used to optimize the production of L-phenylalanine in E. coli by identifying pathways that divert carbon away from the desired product. nih.gov By understanding the flux distribution, researchers can devise targeted genetic engineering strategies to enhance precursor supply and improve product yields. nih.gov

Biomedical Research: The technique is crucial for studying metabolic alterations in diseases. Cancer cells, for example, exhibit significant changes in their metabolism to support rapid proliferation. numberanalytics.com 13C-MFA has been instrumental in identifying these altered flux patterns, such as increased flux through the pentose (B10789219) phosphate (B84403) pathway in cancer cells, revealing potential therapeutic targets. numberanalytics.comresearchgate.net It is also applied to study the metabolism of neural cells and other complex systems to understand disease pathophysiology. benthamdirect.comnih.gov

Physiological and Nutritional Studies: In human studies, 13C-MFA with labeled amino acids like L-Phenylalanine-1-¹³C is used to determine amino acid requirements and to study protein metabolism. nih.govphysiology.org By tracing the fate of the labeled amino acid, researchers can measure its flux, oxidation rate, and conversion to other metabolites like tyrosine. nih.gov

Experimental Design and Data Acquisition for this compound-based MFA

The experimental design is a critical step in 13C-MFA as it directly influences the precision and accuracy of the estimated fluxes. researchgate.net When using L-Phenylalanine-1-¹³C as a tracer, the design must be tailored to the specific metabolic questions being addressed.

Tracer Selection and Experimental Setup

While tracers like glucose are common for probing central carbon metabolism, cortecnet.com L-Phenylalanine-1-¹³C is particularly useful for studying pathways directly linked to aromatic amino acid metabolism, protein synthesis, and its catabolism. In some specialized MFA approaches, such as Exo-MFA which studies metabolite exchange via exosomes, a cocktail of labeled substrates including uniformly ¹³C-labeled phenylalanine is used to trace the contents of exosomes secreted by one cell type and taken up by another. nih.gov

The general workflow involves:

Cell Culture: Cells are cultured in a chemically defined medium where the standard (unlabeled) phenylalanine is replaced with L-Phenylalanine-1-¹³C. nih.gov It is crucial to ensure the cells reach both a metabolic and isotopic steady state, where metabolite concentrations and their labeling patterns are constant. nih.gov

Sample Collection: Once at a steady state, cell biomass and culture medium are harvested for analysis. nih.gov

Sample Preparation: For analysis of proteinogenic amino acids, the cell biomass is typically hydrolyzed to break down proteins into their constituent amino acids. For intracellular metabolite analysis, a rapid quenching and extraction method is required to halt metabolic activity and extract the metabolites.

Data Acquisition

The primary data acquired are the mass isotopomer distributions (MIDs) of metabolites, which represent the fractional abundance of molecules with a specific number of ¹³C atoms. This is most commonly achieved using:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for measuring labeling in proteinogenic amino acids and other metabolites. nih.govnih.gov After hydrolysis and derivatization, the amino acids are separated by GC and their mass isotopomer patterns are detected by MS.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is also used for measuring labeling patterns and is particularly useful for analyzing a broader range of intracellular metabolites that may not be suitable for GC-MS. nih.gov Advanced methods using tandem mass spectrometry can provide more detailed information on isotopic labeling. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR can also be used to determine ¹³C labeling patterns, providing positional information about the isotope within the molecule's carbon skeleton. researchgate.netnih.gov

The following table outlines a typical data acquisition strategy in an L-Phenylalanine-1-¹³C tracer experiment.

| Analytical Step | Description | Instrument | Data Output |

| Cell Culture | Growth of cells in medium containing L-Phenylalanine-1-¹³C as the tracer. | Bioreactor/Incubator | Cell Biomass, Spent Medium |

| Biomass Hydrolysis | Acid hydrolysis of cell pellets to break down proteins into free amino acids. | Heating Block | Amino Acid Hydrolysate |

| Derivatization | Chemical modification of amino acids to make them volatile for GC analysis. | Chemical Fume Hood | Derivatized Amino Acids |

| Mass Spectrometry | Separation and detection of derivatized amino acids to measure mass isotopomer distributions. | GC-MS or LC-MS/MS | Mass Spectra, MIDs |

Computational Algorithms and Software for Flux Estimation

The final step in 13C-MFA is the computational estimation of metabolic fluxes. This involves using the measured MIDs and a stoichiometric model of the cell's metabolic network to solve a system of algebraic equations that relate fluxes to labeling patterns. nih.gov

Computational Principles

The core of flux estimation is an optimization algorithm that aims to find the set of flux values that minimizes the difference between the experimentally measured MIDs and the MIDs predicted by the metabolic model. acs.org This is typically a non-linear least-squares regression problem. osti.gov The process involves:

Model Construction: A detailed metabolic network model is created, including all relevant biochemical reactions and their carbon atom transitions. researchgate.net

Flux Simulation: For a given set of flux values (a flux map), the model simulates the propagation of the ¹³C label through the network to predict the resulting MIDs of measurable metabolites.

Error Minimization: An optimization algorithm iteratively adjusts the flux values to minimize the sum of squared residuals between the simulated and measured MIDs, weighted by the experimental measurement error. nih.gov

Statistical Analysis: Once the best-fit flux map is determined, confidence intervals are calculated for each flux to assess the precision of the estimate. researchgate.net

Algorithms and Software

Several computational algorithms and software packages have been developed to facilitate 13C-MFA. Machine learning-based frameworks are also emerging to improve prediction accuracy and reduce computation time. acs.orgnih.gov

| Software/Algorithm | Description | Key Features |

| 13CFLUX2 | A high-performance software suite for designing and evaluating ¹³C labeling experiments. researchgate.netoup.com | Uses a specialized language (FluxML), supports high-performance computing, and is highly flexible. oup.com |

| INCA (Isotopomer Network Compartmental Analysis) | A widely used MATLAB-based tool for isotopomer modeling and flux analysis. | Provides capabilities for model construction, simulation, flux estimation, and statistical analysis. researchgate.net |

| METRAN | Software based on the Elementary Metabolite Units (EMU) framework, which significantly simplifies the computational complexity. mit.edu | Efficient for large-scale network models, used for tracer experiment design and statistical analysis. mit.edu |

| mfapy | An open-source Python package designed for flexibility and extensibility in ¹³C-MFA data analysis. bohrium.com | Allows users to write custom Python scripts for analysis, supporting trial-and-error and development of new methods. bohrium.com |

| FluxPyt | A free and open-source Python-based software package for stationary ¹³C-MFA. nih.gov | Based on the EMU framework, works on various operating systems, increasing accessibility. nih.gov |

These tools provide the necessary computational power to translate complex isotopic labeling data into meaningful quantitative insights into cellular metabolism.

Advanced Analytical Techniques for L Phenylalanine 1 13c and Its Metabolites

Mass Spectrometry (MS) Applications

Mass spectrometry stands as a cornerstone for the analysis of L-Phenylalanine-1-13C, offering a suite of methods tailored for specific research questions, from measuring isotopic enrichment to visualizing spatial distribution in tissues.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment Measurement

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for determining the isotopic enrichment of this compound in biological samples. This method involves the derivatization of phenylalanine to increase its volatility for gas chromatographic separation before detection by mass spectrometry. nih.gov

A common derivatization agent is pentafluorobenzyl (PFB) bromide, which reacts with urinary phenylalanine in a single-step process. nih.gov The resulting PFB derivatives of both unlabeled phenylalanine and this compound can be separated by GC and distinguished by their mass-to-charge ratios (m/z) using selected ion monitoring (SIM). nih.gov For instance, the fragment ions at m/z 434 and 435, corresponding to the loss of a phenyl group, can be used to differentiate between the unlabeled and labeled forms, respectively. nih.gov This method has been successfully applied to quantify the temporal enrichment of this compound in urine samples from individuals participating in indicator amino acid oxidation (IAAO) studies. nih.gov

It is crucial to account for the natural abundance of the m+1 isotope of unlabeled phenylalanine, which can interfere with the measurement of the [M-91] fragment of this compound. nih.gov Correction for this interference allows for accurate quantification of both species. nih.gov Chiral column GC-MS can also be employed to separate and quantify the D- and L-isomers of phenylalanine, which is important as some commercially available tracers may contain D-[13C]phenylalanine as a contaminant. nih.gov

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Derivatization Agent | Pentafluorobenzyl (PFB) bromide | nih.gov |

| Monitored Fragment Ions | m/z 434 ([M-91]⁺ of Phe), m/z 435 ([M-91]⁺ of [1-¹³C]Phe) | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Tracer Studies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the analysis of this compound and its metabolites in complex biological matrices, often without the need for derivatization. nih.gov This technique is particularly advantageous for studies requiring precise measurements of low tracer enrichments in small sample volumes, such as in the analysis of protein-bound phenylalanine. nih.gov

In tracer studies, LC-MS/MS is used to monitor the incorporation of this compound into proteins, providing insights into protein synthesis rates. The method typically involves the hydrolysis of proteins to release amino acids, followed by LC separation and MS/MS detection. nih.gov Selected reaction monitoring (SRM) is a common acquisition mode, where specific precursor-to-product ion transitions are monitored for both the labeled and unlabeled analytes. For example, in the analysis of L-[ring-13C6]phenylalanine, the transitions m/z 222.4 > 121.6 for the unlabeled and m/z 226.4 > 125.6 for the labeled form have been used. nih.gov

LC-MS/MS has been shown to be superior to other mass spectrometry techniques like GC/MS and GC/MS/MS in terms of precision for low enrichment measurements and requires less sample material. nih.gov The intra-assay coefficient of variation for LC/MS/MS can be as low as 1.7%, significantly better than that of GC/MS (13.5%). nih.gov

Isotope Ratio Mass Spectrometry (IRMS) in Breath Analysis

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of isotope ratios and is the core technology behind the L-[1-13C]phenylalanine breath test (PheBT). nih.govtandfonline.com This test assesses the in vivo activity of the hepatic enzyme phenylalanine hydroxylase (PAH), which catalyzes the conversion of phenylalanine to tyrosine. nih.govnih.gov During this metabolic process, the 13C-labeled carboxyl group of this compound is cleaved and eventually exhaled as 13CO2. researchgate.net

In a typical PheBT procedure, a baseline breath sample is collected before the oral or intravenous administration of this compound. tandfonline.comwjgnet.com Subsequent breath samples are collected at regular intervals, and the 13CO2/12CO2 ratio is measured by IRMS. nih.govwjgnet.comscispace.com The enrichment of 13CO2 in the breath directly reflects the rate of phenylalanine oxidation in the liver. nih.gov

Several parameters can be derived from the PheBT data, including the maximum abundance of 13C in the breath (13Cmax) and the cumulative percentage of the 13C dose excreted over time (AUC). nih.gov These parameters have been shown to correlate with the severity of liver disease and can be used to non-invasively assess liver functional reserve. nih.govnih.gov

Table 2: Key Findings from L-[1-13C]Phenylalanine Breath Test Studies

| Finding | Studied Condition | Key Parameters | Reference |

|---|---|---|---|

| PheBT results reflect PAH activity in cirrhotic rat liver. | Liver Cirrhosis in rats | 13Cmax/LW, AUC10/LW, AUC30/LW | nih.gov |

| PheBT can distinguish between cirrhotic patients and healthy controls. | Liver Cirrhosis in humans | %13C dose h⁻¹ at 30 min, cumulative excretion at 80 min | nih.gov |

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that provides highly accurate and precise measurements of the absolute concentration of an analyte in a sample. nist.gov This method relies on the addition of a known amount of an isotopically labeled internal standard (in this case, this compound) to the sample. nih.gov The ratio of the unlabeled (endogenous) analyte to the labeled standard is then measured by mass spectrometry.

IDMS is considered a definitive method for quantification because it corrects for sample losses during preparation and for variations in instrument response. nist.gov It is frequently implemented using LC-MS/MS. nih.gov For the determination of phenylalanine in human serum, for example, L-[ring-13C6]phenylalanine is often used as the internal standard, and the transitions m/z 166.2 → 120.2 for unlabeled phenylalanine and m/z 172.2 → 126.2 for the labeled standard are monitored. nih.gov

This technique is crucial for establishing reference methods for clinical diagnostics and for certifying the concentration of analytes in standard reference materials. nih.govnist.gov The accuracy of IDMS allows for the validation of other analytical methods and ensures the traceability of measurement results. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) for Spatiotemporal Analysis

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a cutting-edge technique that enables the visualization of the spatial distribution of molecules, including this compound and its metabolites, directly in tissue sections. nih.govacu.edu.aumaastrichtuniversity.nl This provides invaluable information on the localized metabolic processes within the complex microenvironment of tissues. researchgate.net

In a typical MALDI-MSI workflow, a thin tissue section from a subject administered with the labeled tracer is coated with a matrix that facilitates the desorption and ionization of analytes upon laser irradiation. maastrichtuniversity.nl The mass spectrometer then acquires a mass spectrum at each discrete location (pixel) across the tissue, generating a molecular map that shows the intensity and distribution of specific m/z values. maastrichtuniversity.nl

MALDI-MSI has been successfully used to study the spatiotemporal kinetics of L-[ring-13C6]-phenylalanine and its conversion to L-[ring-13C6]-tyrosine in tumor xenograft models. nih.govacu.edu.au These studies have revealed heterogeneous distributions of these amino acids within different tumor regions, highlighting localized differences in metabolic activity. nih.govacu.edu.au For instance, higher abundances of the labeled amino acids were observed in viable tumor regions compared to necrotic areas. acu.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique for the analysis of this compound. It provides detailed information about the chemical environment of the 13C nucleus, allowing for the characterization of isotopic incorporation and the study of metabolic pathways.

One-dimensional 13C NMR spectra can directly show the high level of 13C incorporation at specific positions within the phenylalanine molecule. nih.gov For this compound, a distinct signal corresponding to the labeled carboxyl carbon would be observed. Furthermore, heteronuclear correlation experiments, such as the 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment, can be used to correlate the 13C nucleus with its attached proton, providing unambiguous resonance assignments. nih.gov

NMR is particularly valuable in metabolic flux analysis, where the distribution of 13C labels throughout various metabolites is traced. nih.gov By analyzing the 13C labeling patterns in key metabolites, researchers can quantitatively determine the fluxes through different metabolic pathways. nih.gov For example, 13C-based flux analysis has been used to monitor and optimize L-phenylalanine production in recombinant E. coli strains. nih.gov

Table 3: NMR Experiments for this compound Analysis

| NMR Experiment | Information Provided | Application | Reference |

|---|---|---|---|

| 1D ¹³C NMR | Direct detection and quantification of ¹³C incorporation | Characterization of labeled compound | nih.gov |

| 2D ¹H-¹³C HSQC | Correlation of ¹³C nuclei with attached protons | Resonance assignment | nih.gov |

Biomolecular NMR for Structural and Dynamic Characterization of Labeled Peptides and Proteins

Biomolecular NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure and observing the dynamic behavior of proteins and peptides in solution. The use of site-specifically labeled amino acids, such as L-Phenylalanine-1-¹³C, significantly enhances the power and precision of these studies. nih.govckisotopes.com Incorporating a ¹³C label provides a specific nuclear spin that can be selectively observed, simplifying complex spectra and enabling experiments that are not feasible with unlabeled proteins. nih.govacs.org

When L-Phenylalanine-1-¹³C is incorporated into a protein, the ¹³C-labeled carboxyl group becomes a sensitive reporter. acs.org Although the carboxyl carbon is not directly within the aromatic side chain, its chemical environment is influenced by the local protein fold and dynamics. Multidimensional NMR experiments can correlate the ¹³C-1 nucleus with other nearby nuclei, such as the alpha-carbon and amide nitrogen, providing crucial restraints for structure calculation. acs.org

Research has demonstrated that site-specific isotope labeling with ¹³C in phenylalanine adds a valuable dimension to biomolecular NMR, opening new avenues for studying large macromolecular systems and membrane proteins. nih.gov While some studies focus on labeling the aromatic ring or other positions for specific applications like probing interaction interfaces, the 1-¹³C label is particularly useful for backbone-focused studies and in synthesizing labeled peptides for proteomics and NMR. nih.govisotope.comisotope.com The development of techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY) further improves the quality of spectra for these labeled proteins. acs.org

Table 1: Applications of Biomolecular NMR with ¹³C-Labeled Phenylalanine

| NMR Application | Information Gained | Research Context |

|---|---|---|

| Protein Structure Determination | Provides distance and dihedral angle restraints for calculating 3D structures. | Use of ¹³C-edited Nuclear Overhauser Effect Spectroscopy (NOESY) to measure distances between the labeled site and nearby protons. |

| Protein Dynamics Analysis | Measures relaxation parameters (T1, T2, NOE) to characterize motions on picosecond to nanosecond timescales. | Reveals flexibility of the polypeptide backbone and side chains, which is often crucial for function. |

| Ligand Binding Studies | Monitors changes in chemical shifts and relaxation upon addition of a binding partner (e.g., drug, another protein). | Identifies binding sites and characterizes the conformational changes that occur upon complex formation. |

| Folding and Stability Studies | Tracks the structural integrity of the protein under different conditions (e.g., temperature, pH, denaturants). | Provides insights into the forces that stabilize the native protein structure. |

¹³C NMR Spectroscopy in Metabolic Pathway Elucidation

Tracing the flow of atoms through metabolic networks is essential for understanding physiology and disease. ¹³C NMR spectroscopy, when used in conjunction with ¹³C-labeled precursors like L-Phenylalanine-1-¹³C, is a powerful method for elucidating these pathways. core.ac.ukacs.org When an organism or cell culture is supplied with L-Phenylalanine-1-¹³C, the labeled carbon atom is incorporated into various downstream metabolites. By analyzing the ¹³C NMR spectra of cell extracts, researchers can identify these metabolites and determine the position of the ¹³C label within their structures. plos.org

This "retrobiosynthetic" analysis allows for the direct mapping of biochemical transformations. core.ac.uk For example, a study on Morus alba cell cultures used L-[3-¹³C]phenylalanine to demonstrate its incorporation into complex secondary metabolites, providing direct evidence for the biosynthetic route. researchgate.net A similar principle applies when using L-Phenylalanine-1-¹³C. The label from the carboxyl group of phenylalanine can be traced as it is transferred or modified by enzymatic reactions, confirming metabolic links and quantifying the flux through different branches of a pathway. frontiersin.org

This methodology is not limited to identifying pathways but can also reveal the dynamics of metabolic flux under various physiological or pathological conditions. plos.org The presence and intensity of the ¹³C signal in different molecules provide a quantitative measure of the metabolic activity, offering a snapshot of the cell's metabolic state. acs.org

Table 2: Steps in a ¹³C-Based Metabolic Pathway Study

| Step | Description | Analytical Technique |

|---|---|---|

| 1. Label Administration | Introduce L-Phenylalanine-1-¹³C into the biological system (e.g., cell culture, whole organism). | N/A |

| 2. Incubation | Allow time for the labeled precursor to be taken up and metabolized by the system. | N/A |

| 3. Metabolite Extraction | Harvest the cells or tissues and perform an extraction to isolate the pool of metabolites. | Chemical extraction protocols. |

| 4. NMR Analysis | Acquire 1D and 2D ¹³C NMR spectra of the metabolite extract. | ¹³C NMR, ¹H-¹³C HSQC, ¹³C-¹³C COSY. |

| 5. Signal Assignment & Analysis | Identify the labeled metabolites and the position of the ¹³C label within each molecule by comparing spectra to databases and standards. | Spectral analysis and database searching. |

| 6. Pathway Reconstruction | Deduce the metabolic transformations that led to the observed labeling patterns. | Retrobiosynthetic analysis. |

Solid-State NMR for Conformational Dynamics Studies

While solution NMR provides information on molecules in their mobile state, solid-state NMR (ssNMR) is uniquely capable of probing the structure and dynamics of molecules in solid, non-crystalline, or immobile forms, such as amyloid fibrils, membrane-embedded proteins, and crystalline materials. nih.govmdpi.combohrium.com Studies on L-phenylalanine and its derivatives using ssNMR have revealed a wealth of information about its conformational properties.

Research on crystalline L-phenylalanine has shown it exhibits complex solid-state phase behavior, including multiple polymorphic forms and high-temperature phases where the molecule undergoes dynamic changes. nih.gov Solid-state NMR is instrumental in characterizing these different forms. For instance, ¹³C ssNMR can distinguish between crystallographically independent molecules in the unit cell and monitor dynamic processes like the flipping of the phenylalanine side-chain. nih.gov

A study using N-benzoyl-phenylalanine selectively labeled with ¹³C at the carboxyl group (the same position as in L-Phenylalanine-1-¹³C) combined ssNMR with X-ray crystallography. nih.gov By analyzing the principal elements of the ¹³C chemical shift tensor—a parameter highly sensitive to the local electronic environment and orientation—researchers could deduce the hydrogen bonding pattern in the crystal lattice. nih.gov Furthermore, specialized pulse sequences were used to measure the intermolecular distance between the labeled carboxyl groups, providing precise structural constraints. nih.gov These findings highlight how a ¹³C label at the C-1 position serves as a precise probe for intermolecular packing and conformation in the solid state.

The dynamics of the phenylalanine aromatic ring have also been a subject of ssNMR studies, which indicate that the ring can undergo rapid 180° flips, while in other contexts, this motion is restricted. annualreviews.orgacs.org These dynamic studies provide insight into the internal motions of amino acid residues within larger, constrained structures like peptides and proteins.

Table 3: Solid-State NMR Findings for Phenylalanine and its Derivatives

| Sample Type | ssNMR Technique | Key Findings | Reference |

|---|---|---|---|

| Crystalline L-Phenylalanine | ¹³C CP-MAS NMR | Identified multiple polymorphic forms (I, II, III, IV) and two high-temperature phases (Ih, IIIh) with dynamic side-chain flipping. | nih.gov |

| N-benzoyl-L-phenylalanine (¹³C labeled carboxyl) | ¹³C Chemical Shift Tensor Analysis, ODESSA | Determined hydrogen bonding patterns and intermolecular distances between labeled nuclei. | nih.gov |

| Uniformly ¹³C-labeled fMLF peptide | Double-Quantum (DQ) MAS SSNMR | Measured ¹³C-¹³C internuclear distances and relative C-H bond orientations to determine molecular conformation. | mdpi.combohrium.com |

Applications in Amino Acid and Protein Metabolism Research

Quantification of Whole-Body Protein Synthesis and Breakdown

Stable isotope tracer techniques utilizing L-Phenylalanine-1-13C are instrumental in assessing the continuous state of protein turnover in the human body. These methods provide a non-invasive means to study how dietary and physiological factors influence the balance between protein synthesis and degradation.

This compound as an Indicator Amino Acid for Protein Synthesis

This compound serves as a powerful indicator amino acid for measuring rates of protein synthesis. When introduced into the body, this labeled phenylalanine mixes with the body's free amino acid pool and is incorporated into newly synthesized proteins. By measuring the rate of its disappearance from the plasma and its incorporation into proteins, researchers can quantify the rate of whole-body protein synthesis. researchgate.netisotope.comnih.gov This approach has been widely used to understand how various nutritional interventions, such as the ingestion of free amino acids versus intact proteins, can modulate postprandial muscle protein synthesis rates. researchgate.netresearchgate.net

Studies have shown that the ingestion of either free amino acids or intact protein increases whole-body protein synthesis rates and leads to a positive net protein balance. researchgate.net The kinetic analysis of this compound allows for a detailed assessment of how rapidly amino acids become available for tissue protein accretion. For instance, it has been observed that more of the ingested L-[1-13C]-phenylalanine is released into circulation and utilized for de novo muscle protein synthesis when consumed as a free form compared to a protein-bound form. researchgate.net

Contribution to Amino Acid Requirements Determination

The indicator amino acid oxidation (IAAO) method, often employing this compound, is a key technique for determining dietary amino acid requirements. This method is based on the principle that when one essential amino acid is deficient in the diet, the body will oxidize other essential amino acids, including the labeled indicator amino acid. As the intake of the limiting amino acid increases, the oxidation of the indicator amino acid decreases, as it is increasingly utilized for protein synthesis. The point at which the oxidation of the indicator amino acid ceases to decrease and plateaus is known as the "breakpoint," which corresponds to the mean amino acid requirement.

For example, the direct amino acid oxidation method, measuring the oxidation of L-[1-13C]phenylalanine to 13CO2, has been used to determine the dietary phenylalanine requirements in various populations, including the elderly. nih.gov Research in elderly men and women has shown that their mean phenylalanine requirement is approximately 9.03 mg·kg-1·d-1, which is similar to that of young adults. nih.gov This suggests that the higher protein needs often recommended for the elderly are not driven by an increased requirement for phenylalanine itself. nih.gov

Phenylalanine Hydroxylation and Tyrosine Production

The conversion of phenylalanine to tyrosine is a critical metabolic pathway, and this compound is a crucial tool for studying this process in vivo. This conversion is catalyzed by the enzyme phenylalanine hydroxylase (PAH).

Direct Measurement of Phenylalanine to Tyrosine Conversion In Vivo

By administering this compound and monitoring the appearance of labeled tyrosine in the plasma, researchers can directly measure the rate of phenylalanine hydroxylation. This provides insights into the in vivo regulation of this metabolic step. physiology.org This technique has been instrumental in understanding conditions like phenylketonuria (PKU), a genetic disorder characterized by deficient PAH activity. jci.orgmedlineplus.gov

Studies using stable isotopes have revealed that even in individuals with classical PKU, there can be significant in vivo hydroxylation of phenylalanine to tyrosine. jci.org This finding suggests the presence of alternative or residual hydroxylating capacity, which could be a target for future therapeutic interventions. jci.org

Assessment of Phenylalanine Hydroxylase (PAH) Activity and Functionality

The L-[1-13C] phenylalanine breath test (PBT) is a non-invasive method used to assess whole-body PAH activity. nih.govnih.gov After oral administration of this compound, the labeled carbon atom is released as 13CO2 during the hydroxylation of phenylalanine to tyrosine and subsequent metabolism. The rate of 13CO2 appearance in expired air serves as an index of PAH activity. nih.govnih.gov

This test has been used to differentiate between different classes of hyperphenylalaninemia (HPA), a condition of elevated phenylalanine levels. nih.gov Research has shown that the rate of phenylalanine oxidation, as measured by the PBT, correlates with the severity of the HPA phenotype, with lower oxidation rates observed in more severe forms of the condition. nih.gov Furthermore, studies have demonstrated a strong correlation between the results of the PBT and PAH activity measured directly in liver biopsies. nih.gov

Table 1: Correlation between L-[1-13C] Phenylalanine Breath Test (%13C dose h-1) and Liver PAH Activity

| Time Point (minutes) | Correlation Coefficient (r) | p-value |

|---|---|---|

| 30 | 0.821 | < 0.0001 |

| 45 | > 0.7 | - |

| 60 | > 0.7 | - |

Data adapted from a study on patients with and without liver cirrhosis. nih.gov

Assessment of Dietary Protein-Derived Amino Acid Availability and Absorption Kinetics

Understanding how efficiently amino acids from dietary protein are digested, absorbed, and released into the circulation is crucial for optimizing nutritional strategies. Intrinsically labeling proteins with this compound allows for the precise tracking of dietary amino acids as they move from the gut into the bloodstream.

This methodology involves feeding subjects proteins (e.g., whey, casein, or milk) that have been produced with a high enrichment of this compound. By combining this with an intravenous infusion of another labeled phenylalanine tracer (e.g., L-[ring-2H5]-phenylalanine), researchers can distinguish between dietary-derived and endogenous phenylalanine, providing a detailed picture of protein digestion and absorption kinetics. nih.gov

Research using this technique has revealed that various factors, including the type of protein, the amount consumed, and the age of the individual, can significantly modulate the rate and extent of amino acid absorption. nih.gov For example, a comprehensive analysis of 18 controlled trials showed that over a 5-hour postprandial period, approximately 50% of dietary protein-derived phenylalanine appeared in the circulation. nih.gov The type of protein had a notable impact, with milk protein showing a greater release of phenylalanine into the circulation compared to casein. nih.govbohrium.com

Table 2: Appearance of Dietary Protein-Derived Phenylalanine in Circulation Over 5 Hours

| Protein Type | Percentage of Phenylalanine Appearance |

|---|---|

| Casein | 45% ± 11% |

| Whey | 57% ± 10% |

| Milk | 65% ± 13% |

Data represents the mean ± standard deviation. nih.gov

Furthermore, these studies have shown that the availability of dietary protein-derived phenylalanine increases with larger protein doses and that protein digestion and absorption kinetics are attenuated in older individuals compared to younger adults. nih.gov

Investigating Amino Acid Interconversions and Catabolism

This compound is a pivotal tool for elucidating the metabolic fate of phenylalanine, offering a precise method to trace the journey of its carboxyl carbon through various catabolic and anabolic pathways. By labeling the first carbon (the carboxyl group), researchers can quantify its rate of oxidation and track its subsequent incorporation into other essential metabolites.

The primary catabolic fate of the carboxyl carbon of phenylalanine is its release as carbon dioxide (CO2) during oxidative metabolism. This process begins with the irreversible hydroxylation of phenylalanine to tyrosine, catalyzed by phenylalanine hydroxylase, primarily in the liver. researchgate.netnih.gov Subsequent degradation of tyrosine through a series of enzymatic reactions ultimately leads to the cleavage of the original carboxyl group, which enters the body's bicarbonate pool and is expired as 13CO2. researchgate.net

The rate of whole-body phenylalanine oxidation can be quantified non-invasively using the 13C-phenylalanine breath test. nih.gov In this procedure, a known amount of this compound is administered, and the enrichment of 13C in expired air is measured over time. nih.gov The appearance of 13CO2 in the breath is a direct indicator of the rate at which the tracer amino acid is being catabolized. isotope.comnih.govnih.gov This method has been instrumental in determining phenylalanine requirements in different populations and studying how factors like diet and disease affect amino acid oxidation. nih.govnih.gov

Research has provided quantitative data on phenylalanine oxidation rates under different physiological conditions. For instance, studies in healthy adult men have measured phenylalanine oxidation rates and compared them to the rate of its conversion to tyrosine.

Table 1: Phenylalanine Kinetics in Healthy Adult Men

| Metabolic State | Parameter | Rate (μmol·kg⁻¹·h⁻¹) | Tracer Used |

|---|---|---|---|

| Fasted | Phenylalanine Oxidation | 9.9 ± 2.0 | L-[1-13C]phenylalanine |

| Fed | Phenylalanine Oxidation | 13.5 ± 2.6 | L-[1-13C]phenylalanine |

| Fasted | Phenylalanine Conversion to Tyrosine | 11.1 ± 5.6 | L-[1-13C]phenylalanine |

| Fed | Phenylalanine Conversion to Tyrosine | 12.7 ± 7.7 | L-[1-13C]phenylalanine |

While the measurement of expired 13CO2 is a powerful indicator of oxidation, the metabolic journey of the labeled carbon is more complex. The 13CO2 produced from phenylalanine catabolism enters the systemic bicarbonate pool, from which it can be re-fixed into other metabolites in vivo. researchgate.netnih.govbiorxiv.org This process, known as CO2 recycling or anaplerosis, is a significant metabolic pathway that has been largely overlooked until more advanced tracer studies were conducted. nih.gov

The primary enzyme responsible for this fixation is pyruvate (B1213749) carboxylase, which incorporates CO2 into pyruvate to form oxaloacetate, a key intermediate in the tricarboxylic acid (TCA) cycle. biorxiv.org Consequently, the 13C label from this compound can be traced into TCA cycle intermediates. The detection of metabolites such as citrate, malate, and fumarate (B1241708) with an additional mass unit (M+1) provides direct evidence of 13CO2 reincorporation. researchgate.netbiorxiv.org This finding demonstrates that the carbon from the original amino acid is not merely lost as waste but is actively recycled to replenish central metabolic pathways. researchgate.netnih.gov

The flow of this recycled carbon is not restricted to the TCA cycle. Since the TCA cycle provides precursors for numerous biosynthetic pathways, the 13C label can appear in a variety of other molecules. For example, labeled oxaloacetate can be converted to aspartate, or it can be a precursor for gluconeogenesis. Furthermore, the label has been observed in metabolites like serine, indicating the far-reaching impact of CO2 recycling on cellular metabolism. biorxiv.org

Table 2: Potential Metabolic Fates of the 13C Label from this compound

| Metabolic Process | Key Metabolite | Observed Labeled Product | Significance |

|---|---|---|---|

| Direct Oxidation | Bicarbonate | Expired 13CO2 | Measures whole-body amino acid catabolism. |

| CO2 Fixation (Anaplerosis) | Pyruvate | 13C-Oxaloacetate (M+1) | Replenishes TCA cycle intermediates. |

| TCA Cycle | Oxaloacetate | 13C-Citrate, 13C-Malate (M+1) | Indicates active carbon recycling within central metabolism. |

| Amino Acid Biosynthesis | TCA Intermediates | 13C-Serine, 13C-Aspartate (M+1) | Shows integration of catabolized carbon into new anabolic pathways. |

Applications in Neurotransmitter and Catecholamine Biosynthesis Research

Phenylalanine as a Precursor for Catecholamine Neurotransmitters

L-phenylalanine is an essential aromatic amino acid that serves as the initial building block for the synthesis of catecholamines, a group of crucial neurotransmitters that includes dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). isotope.comwikipedia.org The journey from dietary phenylalanine to these vital neurochemicals involves a series of enzymatic reactions, and L-Phenylalanine-1-13C provides a unique window into this process.

Tracing the Biosynthesis of L-DOPA, Dopamine, Norepinephrine, and Epinephrine

The biosynthesis of catecholamines commences with the conversion of L-phenylalanine to L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH). wikipedia.orgwikipedia.org Subsequently, L-tyrosine is hydroxylated to form L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH), which is considered the rate-limiting step in this pathway. wikipedia.orgresearchgate.net L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to yield dopamine. wikipedia.orgsigmaaldrich.com Depending on the specific neuron type, dopamine can be further converted to norepinephrine by dopamine β-monooxygenase and subsequently to epinephrine by phenylethanolamine N-methyltransferase. wikipedia.orgwikipedia.org

By introducing this compound into a biological system, researchers can trace the incorporation of the 13C label into each of these downstream metabolites. The appearance of 13C-labeled L-DOPA, dopamine, norepinephrine, and epinephrine provides direct evidence of their synthesis from the initial phenylalanine precursor. researchgate.netnih.gov This technique allows for the quantitative analysis of the flux through the catecholamine synthesis pathway under various physiological and pathological conditions. For instance, studies have utilized this method to investigate alterations in dopamine synthesis in neurological disorders. nih.govfrontiersin.org

The metabolic pathway of this compound to catecholamines is summarized in the following table:

| Precursor | Enzyme | Product |

| This compound | Phenylalanine Hydroxylase (PAH) | L-Tyrosine-1-13C |

| L-Tyrosine-1-13C | Tyrosine Hydroxylase (TH) | L-DOPA-1-13C |

| L-DOPA-1-13C | Aromatic L-amino acid Decarboxylase (AADC) | Dopamine-1-13C |

| Dopamine-1-13C | Dopamine β-monooxygenase | Norepinephrine-1-13C |

| Norepinephrine-1-13C | Phenylethanolamine N-methyltransferase | Epinephrine-1-13C |

Evaluation of Tyrosine Hydroxylase Activity in Neurotransmitter Synthesis

This approach has been instrumental in understanding the regulation of TH in various contexts. For example, research has explored how factors like substrate availability and the presence of cofactors such as tetrahydrobiopterin (B1682763) (BH4) influence TH activity and, consequently, catecholamine production. frontiersin.orgwikipedia.org Studies in animal models of phenylketonuria (PKU), a disorder characterized by deficient PAH activity and high levels of phenylalanine, have shown that elevated phenylalanine can competitively inhibit TH, leading to reduced dopamine and serotonin (B10506) synthesis. nih.govnih.gov The use of this compound allows for the dynamic assessment of these enzymatic processes in a living system.

Interplay of Phenylalanine Metabolism with Central Nervous System Neurochemistry

The metabolism of phenylalanine has a profound impact on the broader neurochemical landscape of the central nervous system (CNS). The transport of phenylalanine across the blood-brain barrier is mediated by the large neutral amino acid (LNAA) transporter, which it shares with other amino acids like tyrosine and tryptophan. wikipedia.orgnih.gov

Consequently, abnormally high levels of phenylalanine, as seen in conditions like PKU, can competitively inhibit the transport of tyrosine and tryptophan into the brain. nih.govnih.gov This has significant consequences for neurotransmitter synthesis, as tyrosine is the direct precursor for catecholamines, and tryptophan is the precursor for serotonin. A deficiency in these neurotransmitters within the CNS has been implicated in the neurological and psychiatric symptoms observed in such disorders. nih.govnih.gov

Research utilizing this compound has helped to quantify the impact of altered phenylalanine kinetics on CNS neurochemistry. nih.gov For instance, the L-[1-13C]phenylalanine breath test (13C-PBT) measures the rate of 13CO2 exhalation, which reflects the in vivo activity of PAH. nih.govnih.gov Studies employing this technique have revealed altered phenylalanine metabolism in psychiatric disorders such as schizophrenia, suggesting a potential link between phenylalanine kinetics and the dopamine hypothesis of the disease. nih.govnih.gov These findings underscore the intricate relationship between peripheral phenylalanine metabolism and central neurotransmitter balance.

Research in Specific Metabolic Disorders and Physiological States

Phenylketonuria (PKU) Research and Pathophysiology

Phenylketonuria (PKU) is a genetic disorder where the body cannot properly break down phenylalanine due to a deficiency of the enzyme phenylalanine hydroxylase (PAH). aginganddisease.org This results in dangerously high levels of phenylalanine in the blood and brain. aginganddisease.org L-Phenylalanine-1-13C has been a key tool in understanding PKU's mechanisms and in assessing the effectiveness of treatments. nih.govnih.gov

The use of this compound has been crucial in defining the abnormal processing of phenylalanine in individuals with PKU. nih.gov By tracking this labeled compound, researchers can measure important metabolic indicators like phenylalanine flux (the rate of its appearance in the blood) and its oxidation. jci.org These studies consistently show that individuals with PKU have a markedly lower ability to oxidize phenylalanine compared to healthy individuals, a direct reflection of their deficient PAH enzyme activity. jci.orgnih.gov Such tracer studies have enhanced the understanding of how excess phenylalanine is distributed in the body and its impact on other metabolic processes. frontiersin.org

Hyperphenylalaninemia, the defining characteristic of PKU, can be studied in living organisms using this compound to see how the body responds to dietary and drug treatments. jci.org For example, this tracer has been used to evaluate the effectiveness of tetrahydrobiopterin (B1682763) (BH4), a cofactor that can help the deficient PAH enzyme work better in some patients. nih.govnih.gov By measuring the increase in this compound oxidation after BH4 administration, researchers can directly confirm improved phenylalanine metabolism in responsive patients. nih.gov Studies have shown that BH4 loading can increase the cumulative recovery rate of the tracer by over two-and-a-half times in patients with mild PKU and hyperphenylalaninemia. nih.gov

Comparative Phenylalanine Breath Test (PBT) Results in Hyperphenylalaninemia

The cumulative recovery rate (CRR) of 13CO2 from L-[1-13C]phenylalanine distinguishes between different severities of PAH deficiency and shows the response to BH4 therapy.

| Patient Group | Baseline CRR (%) (Mean ± SD) | CRR (%) After BH4 Loading (Mean ± SD) | Fold Increase |

|---|---|---|---|

| Classical PKU | 0.29 ± 0.14 | N/A | N/A |

| Mild PKU | 1.13 ± 0.14 | 2.95 ± 1.14 | 2.6 |

| Mild HPA | 2.74 | 7.22 | 2.6 |

| Heterozygotes (Carriers) | 10.3 ± 1.0 | N/A | N/A |

| Healthy Controls | 15.4 ± 1.5 | N/A | N/A |

Assessment of Hepatic Function and Liver Disease

Since the liver is the main organ responsible for metabolizing phenylalanine, tracking the breakdown of this compound can serve as an effective measure of liver function. pharm.or.jpphysiology.org

The L-[1-13C]Phenylalanine breath test is a non-invasive procedure used to evaluate the liver's metabolic capacity, particularly the function of its cytosolic enzymes. nih.gov After a patient ingests this compound, the liver metabolizes it, releasing labeled carbon dioxide (13CO2) which is then exhaled. physiology.org The rate of 13CO2 exhalation is a direct indicator of phenylalanine oxidation and thus reflects the liver's functional health. physiology.orgnih.gov

This test has shown value in diagnosing and predicting the course of various liver diseases, such as cirrhosis. wjgnet.comjst.go.jp A slower rate of 13CO2 exhalation is linked to the severity of liver disease. physiology.orgnih.gov Research indicates that the test can distinguish between healthy individuals and those with liver disease, and even between different stages of chronic liver conditions. wjgnet.com The results of the breath test correlate with established measures of liver function, including the Child-Pugh score, serum albumin, and bilirubin (B190676) levels. nih.govwjgnet.com Consequently, it serves as a strong independent predictor of survival in patients with chronic liver failure. wjgnet.com

Key Parameters of the L-[1-13C]Phenylalanine Breath Test

This table outlines the primary measurements of the breath test and their clinical significance in assessing liver disease.

| Parameter | Description | Clinical Significance in Liver Disease |

|---|---|---|

| Cumulative % 13C dose recovered | The total percentage of the administered 13C label exhaled as 13CO2 over a set time (e.g., 60 minutes). | Lower values indicate impaired hepatic metabolism and are associated with more severe liver disease. physiology.orgnih.gov |

| Peak 13CO2 excretion rate | The maximum rate at which 13CO2 is exhaled during the test. | A reduced and delayed peak suggests diminished liver function. pharm.or.jp |

| Time to peak 13CO2 excretion | The time it takes to reach the maximum rate of 13CO2 exhalation. | A longer time to reach the peak can indicate a compromised metabolic capacity of the liver. pharm.or.jp |

Studies in Malnutrition and Infection Contexts

Conditions like protein-energy malnutrition and severe infections can profoundly disrupt the body's protein metabolism, affecting essential amino acids such as phenylalanine. nih.gov this compound is used as a tracer to explore these metabolic disturbances. In cases of malnutrition, studies have revealed altered phenylalanine flux, pointing to a shift in protein turnover. nih.gov During severe infections and sepsis, the body enters a catabolic state with an acute-phase response that increases the synthesis of specific proteins. nih.gov Monitoring the metabolism of labeled phenylalanine helps quantify these changes. nih.gov These investigations are vital for understanding the metabolic chaos in these conditions and for designing effective nutritional support therapies. nih.goviaea.org

Investigations in Cancer Metabolism

Cancer cells reprogram their metabolic pathways to fuel their rapid growth, a hallmark of cancer. mdpi.comnih.gov The metabolism of amino acids, including phenylalanine, is frequently altered in tumors. nih.govfrontiersin.org this compound is an important tool for examining these metabolic shifts in living systems. pnas.orgisotope.com By using this tracer, researchers can measure how quickly cancer cells take up phenylalanine, incorporate it into new proteins, and break it down. nih.gov This provides insights into a tumor's specific metabolic signature and may help identify new therapeutic targets. mdpi.comnih.gov For instance, studies have used labeled phenylalanine to create spatial maps of its metabolism within tumor tissue, revealing that its uptake is higher in viable tumor regions compared to non-viable areas. nih.gov Such research is critical for advancing the understanding of cancer biology and for the development of innovative cancer treatments. mdpi.comnih.gov

Amino Acid Kinetics and Reprogramming in Tumor Tissues

The study of metabolic reprogramming in cancerous tissues has identified altered amino acid metabolism as a hallmark of tumorigenesis and progression. acu.edu.aunih.gov Stable isotope-labeled amino acids, such as L-Phenylalanine-1-¹³C and its variants, serve as powerful tracers to investigate these kinetic changes in vivo. Research utilizing L-[ring-¹³C₆]-phenylalanine in conjunction with advanced imaging techniques like mass spectrometry imaging (MSI) has provided unprecedented insights into the spatial and temporal dynamics of amino acid utilization within tumors. acu.edu.aunih.govvulcanchem.com

One key area of investigation has been the mapping of L-phenylalanine distribution and its conversion to L-tyrosine within the tumor microenvironment. nih.gov In studies involving human non-small cell lung carcinoma (NSCLC) xenografted mouse models, researchers used matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance mass spectrometry imaging (MALDI-FTICR-MSI) to trace the labeled phenylalanine. acu.edu.aunih.gov The findings demonstrated a heterogeneous distribution of the tracer, with significantly higher abundances of both ¹³C₆-Phe and its metabolite, ¹³C₆-Tyr, in viable tumor regions compared to non-viable, necrotic areas. nih.govresearchgate.net

The temporal kinetics of phenylalanine uptake and metabolism have also been characterized. These studies revealed a rapid uptake of the tracer by tumor tissue, with the highest abundance of ¹³C₆-Phe detected just 10 minutes after injection, followed by a progressive decrease over time. acu.edu.aunih.govresearchgate.net Correspondingly, the appearance of the metabolite ¹³C₆-Tyr showed a delayed temporal trend, which is consistent with the time required for the phenylalanine-to-tyrosine conversion process. nih.govvulcanchem.comresearchgate.net This dynamic view of amino acid handling provides direct evidence of active phenylalanine metabolism within the tumor and opens new avenues for understanding metabolic reprogramming in cancer. acu.edu.aunih.gov The ability to visualize these metabolic fluxes in relation to tumor morphology can enhance the development of novel cancer therapies. nih.gov

| Parameter | Observation | Significance |

|---|---|---|

| Peak Tracer Abundance | Highest level of ¹³C₆-Phe detected at 10 minutes post-injection. acu.edu.aunih.govresearchgate.net | Indicates rapid uptake of phenylalanine by tumor tissue. |

| Tracer Distribution | Higher abundance of ¹³C₆-Phe and ¹³C₆-Tyr in viable tumor regions versus non-viable regions. nih.govresearchgate.net | Suggests active amino acid metabolism is concentrated in living tumor cells. |

| Metabolite Appearance | ¹³C₆-Tyr enrichment shows a delayed temporal trend compared to ¹³C₆-Phe. nih.govvulcanchem.comresearchgate.net | Confirms in-situ conversion of phenylalanine to tyrosine within the tumor. |

Elucidation of Fetal and Neonatal Protein Metabolism

Stable isotope tracers, including L-Phenylalanine-1-¹³C, are invaluable tools for safely investigating protein and amino acid metabolism during the critical periods of fetal and neonatal development. These non-radioactive tracers allow for the quantification of metabolic processes that are fundamental to growth, such as protein synthesis, breakdown, and amino acid interconversion, in these vulnerable populations. physiology.orgaap.org

Research using L-[1-¹³C]phenylalanine in healthy pregnant women at term has provided detailed insights into fetal metabolism. bmj.com By infusing the tracer into the maternal circulation and analyzing umbilical cord blood, studies have quantified the rates of fetal protein synthesis and breakdown. One study found that fetal protein synthesis rates (92 μmol phenylalanine/(kg·h)) were significantly higher than breakdown rates (73 μmol phenylalanine/(kg·h)), indicating a strong anabolic state and net tissue growth. bmj.com Furthermore, these investigations have demonstrated that fetuses at term are fully capable of hydroxylating phenylalanine to form tyrosine, a crucial process for producing this semi-essential amino acid. The fetal hydroxylation rate was measured to be approximately 7.5 μmol phenylalanine/(kg·h). bmj.com

The transport of amino acids across the placenta is another critical aspect of fetal nutrition that has been studied using L-[1-¹³C]phenylalanine. oup.com In vivo studies comparing normal and intrauterine growth-restricted (IUGR) pregnancies have shown that essential amino acids like phenylalanine and leucine (B10760876) cross the placenta rapidly. oup.com However, in IUGR pregnancies, the placental transport of phenylalanine is significantly impaired. This impairment is reflected in a lower fetal/maternal enrichment ratio for L-[1-¹³C]phenylalanine compared to normal pregnancies, highlighting a potential mechanism contributing to restricted fetal growth. oup.com

| Pregnancy Group | Fetal/Maternal Enrichment Ratio for L-[1-¹³C]Phenylalanine | Reference |

|---|---|---|

| Appropriate for Gestational Age | 0.77 ± 0.06 | oup.com |

| Intrauterine Growth-Restricted (IUGR) | 0.46 ± 0.07 | oup.com |

In the neonatal period, L-[1-¹³C]phenylalanine has been used to study amino acid metabolism in infants receiving parenteral nutrition. nih.gov Tyrosine is considered an indispensable amino acid for neonates, but its low solubility makes it difficult to include in adequate amounts in parenteral solutions. nih.gov Consequently, a higher amount of phenylalanine is often supplied as a precursor. A study in neonates receiving total parenteral nutrition with differing phenylalanine content used L-[1-13C]phenylalanine infusions to measure its kinetics. The results showed that neonates receiving a higher phenylalanine intake significantly increased their rates of both phenylalanine hydroxylation and oxidation. nih.gov While this demonstrates a metabolic adaptation, the increased oxidation and excretion of alternate metabolic byproducts suggest that the higher phenylalanine intake may be in excess of what is required for protein synthesis, indicating that the infant's needs may have been exceeded. nih.gov

Elucidation of Biosynthesis and Degradation Pathways

Tracer Studies on Endogenous Phenylalanine Biosynthesis in Microbial Systems

The investigation of endogenous metabolic pathways, such as the synthesis of amino acids, typically involves providing a labeled precursor that is upstream of the final product. In the case of L-phenylalanine biosynthesis in microbes, the established route is the shikimate pathway, which commences from the central carbon metabolism intermediates, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P). These precursors are converted through a series of enzymatic steps to chorismate, a key branch-point intermediate for all three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. From chorismate, the pathway specific to phenylalanine proceeds via prephenate and phenylpyruvate to the final product, L-phenylalanine.

Tracer studies designed to elucidate this biosynthetic pathway and quantify its flux logically employ isotopically labeled forms of glucose or other simple carbon sources. mdpi.com By analyzing the labeling patterns in the resulting proteinogenic amino acids, including phenylalanine, researchers can deduce the relative activities of different pathways within the central carbon metabolism that contribute to the synthesis of the precursors PEP and E4P. For instance, ¹³C-metabolic flux analysis (¹³C-MFA) is a widely used technique for this purpose in microorganisms like Escherichia coli and Saccharomyces cerevisiae. mdpi.comnih.govnih.gov

The use of L-Phenylalanine-1-¹³C as a tracer for its own endogenous biosynthesis is not a conventional experimental approach. Introducing the labeled final product would primarily trace its consumption (catabolism) or its incorporation into proteins, rather than its de novo synthesis. However, such a tracer could theoretically be used to study the dynamics of phenylalanine pools, including the rate of turnover and the potential for reversible reactions in the terminal steps of the biosynthetic pathway under specific cellular conditions.

| Enzyme/Intermediate | Role in Pathway | Typical Labeled Tracers Used in Studies | Key Microbial Genera Studied |

|---|---|---|---|

| Phosphoenolpyruvate (PEP) & Erythrose 4-Phosphate (E4P) | Initial Precursors | [1-¹³C]glucose, [U-¹³C]glucose | Escherichia, Saccharomyces, Bacillus |

| DAHP Synthase (e.g., AroG, AroF, AroH) | First committed step of the shikimate pathway | [¹³C]glucose | Escherichia |

| Chorismate | Branch-point intermediate for aromatic amino acids | [¹³C]glucose | Escherichia, Penicillium |

| Chorismate Mutase/Prephenate Dehydratase (e.g., PheA) | Conversion of chorismate to phenylpyruvate | [¹³C]glucose | Escherichia, Bacillus |

| Aromatic Amino Acid Transaminase (e.g., TyrB) | Final step: conversion of phenylpyruvate to L-phenylalanine | [¹³C]glucose | Escherichia |

Isotopic Tracing of Phenylalanine Catabolic Pathways and Metabolite Excretion

In contrast to biosynthesis studies, L-Phenylalanine-1-¹³C is an ideal tracer for investigating the catabolic pathways of phenylalanine in microorganisms. The ¹³C label on the carboxyl group allows for the direct tracking of its removal, often as ¹³CO₂, a key step in many degradation routes.

One of the primary catabolic fates of L-phenylalanine in many bacteria is its conversion to phenylethylamine and carbon dioxide, a reaction catalyzed by the enzyme L-phenylalanine decarboxylase (EC 4.1.1.53). creative-enzymes.comcreative-enzymes.com This enzyme has been identified in various bacterial genera, including Bacillus, Micrococcus, and Enterococcus. nih.govtandfonline.comoup.com In a tracer study using L-Phenylalanine-1-¹³C, the detection of labeled ¹³CO₂ provides direct evidence for the activity of this decarboxylation pathway. The other product, phenylethylamine, can then be further metabolized.